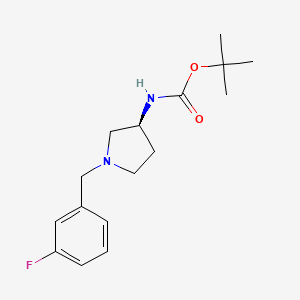

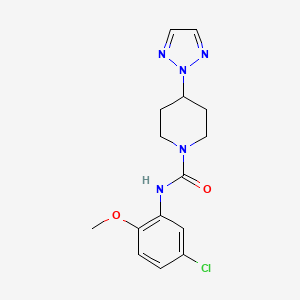

(S)-tert-Butyl 1-(3-fluorobenzyl)pyrrolidin-3-ylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "(S)-tert-Butyl 1-(3-fluorobenzyl)pyrrolidin-3-ylcarbamate" is a chiral molecule that is likely to be of interest due to its potential biological activity or as an intermediate in the synthesis of pharmacologically active compounds. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, characterization, and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that may include resolution of enantiomers, protection and deprotection of functional groups, and various other transformations. For example, the synthesis of an intermediate for nicotinic acetylcholine receptor agonists involved a one-pot process with debenzylation and ring hydrogenation steps . Another study describes the separation of enantiomers and subsequent synthesis of antilipidemic agents from optically active precursors . These methods could potentially be adapted for the synthesis of "(S)-tert-Butyl 1-(3-fluorobenzyl)pyrrolidin-3-ylcarbamate."

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as X-ray crystallography, which provides information on the absolute configuration of the molecules . Additionally, vibrational circular dichroism has been used to determine the absolute configuration of chiral fluoropyrrolidines, which could be relevant for confirming the stereochemistry of "(S)-tert-Butyl 1-(3-fluorobenzyl)pyrrolidin-3-ylcarbamate" .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include cyclopropanation, amide formation, and Schiff base formation . These reactions are crucial for constructing the core structure and introducing functional groups that are pertinent to the biological activity of the compounds. Understanding these reactions can aid in the development of a synthetic route for "(S)-tert-Butyl 1-(3-fluorobenzyl)pyrrolidin-3-ylcarbamate."

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using spectroscopic methods such as FTIR, NMR, and DFT analyses . These methods provide insights into the stability, purity, and electronic structure of the compounds, which are important for understanding their reactivity and interaction with biological targets. The intramolecular hydrogen bonding patterns observed in some compounds can influence their conformation and, consequently, their biological activity .

Aplicaciones Científicas De Investigación

Synthesis Processes and Chemical Properties

- A practical and scalable synthesis process for a related compound, (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, is described, showcasing its relevance in manufacturing lymphocyte function-associated antigen 1 inhibitors (Li et al., 2012).

- Research on 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, which are structurally similar, indicates their potential as anti-inflammatory and analgesic agents, as well as dual inhibitors of prostaglandin and leukotriene synthesis (Ikuta et al., 1987).

- The structural analysis of a compound closely related to the title compound, tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl} -carbamate, provides insights into its molecular configuration, including an intramolecular hydrogen bond (Weber et al., 1995).

Potential Medicinal Applications

- A study on the synthesis of N-substituted pyrrolidin-3-ylmethanamine, which includes compounds like tert-butyl(1-benzylpyrrolidin-3-yl)methylcarbamate, highlights its significance as a drug intermediate. The process described is simple, cost-efficient, and environmentally friendly (Geng Min, 2010).

Chemical Synthesis and Reactions

- The synthesis and biological activity of VRC3375 (N-hydroxy-3-R-butyl-3-[(2-S-(tert-butoxycarbonyl)-pyrrolidin-1-ylcarbonyl]propionamide), a peptide deformylase inhibitor, show the exploration of structure-activity relationships and potential as antibacterial agents (Jain et al., 2003).

Applications in Material Science

- Research into the synthesis of a novel poly(arylene ether ketone) and its conducting composites with polypyrrole, involving derivatives like 1,3-bis(4-fluorobenzoyl)-5-tert-butyl benzene, is significant in material science for developing electrically conductive composites (Selampinar et al., 1997).

Propiedades

IUPAC Name |

tert-butyl N-[(3S)-1-[(3-fluorophenyl)methyl]pyrrolidin-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)18-14-7-8-19(11-14)10-12-5-4-6-13(17)9-12/h4-6,9,14H,7-8,10-11H2,1-3H3,(H,18,20)/t14-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTZGSEIULCPYBX-AWEZNQCLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCN(C1)CC2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl 1-(3-fluorobenzyl)pyrrolidin-3-ylcarbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

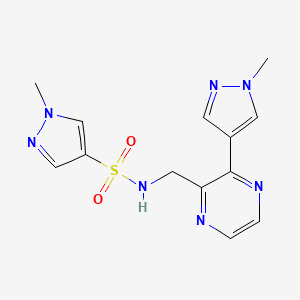

![1-chloro-N-[8-(difluoromethoxy)quinolin-5-yl]isoquinoline-3-carboxamide](/img/structure/B2529428.png)

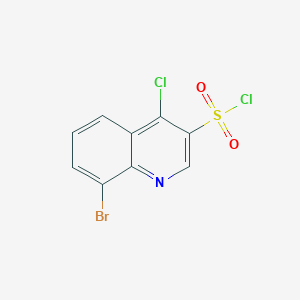

![2-[[1-(1-Methylimidazol-4-yl)sulfonylpiperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2529436.png)

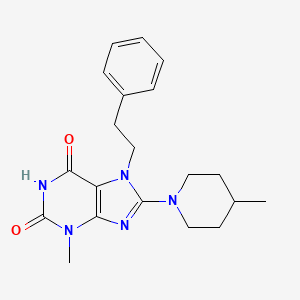

![1-[2-[(Prop-2-enoylamino)methyl]phenyl]piperidine-3-carboxamide](/img/structure/B2529439.png)

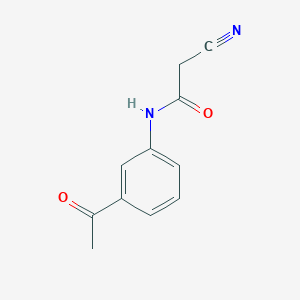

![N-(4-methylbenzyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2529441.png)